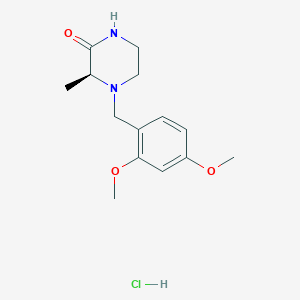

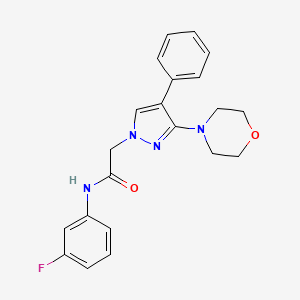

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethoxybenzylamine is a compound that can be prepared by reduction of 2,4-dimethoxybenzonitrile . It is an amine nucleophile used in various studies .

Chemical Reactions Analysis

2,4-Dimethoxybenzylamine has been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, in the total synthesis of (-)-muraymycin D2 and its epimer, and in the synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .

Physical And Chemical Properties Analysis

2,4-Dimethoxybenzylamine has a refractive index of 1.549, a boiling point of 140 °C/1 mmHg, and a density of 1.113 g/mL at 25 °C .

Applications De Recherche Scientifique

Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes :

- Research on unsymmetrical binucleating ligands, including a compound structurally similar to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, has been conducted. These ligands and their copper(II) complexes show unique spectral, electrochemical, and magnetic behaviors, which could be relevant for the development of new materials and catalytic processes (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives :

- The synthesis of compounds related to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride has shown potential antitumor activity. These compounds inhibit mammalian dihydrofolate reductase and have significant activity against certain types of cancer (Grivsky et al., 1980).

Electron Ionization Mass Spectrometric (EI-MS) Fragmentation Studies :

- Research on the mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines, which are structurally similar to the chemical , provides insights into the potential designer modifications of benzylpiperazine drug skeletons. This could have implications in forensic science and drug analysis (Abdel-Hay, Deruiter, & Clark, 2013).

Characterization of Oxytocin Receptor Antagonists :

- Studies have been conducted on molecules structurally similar to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, focusing on their potential as oxytocin receptor antagonists. Such compounds could have therapeutic applications in the management of preterm labor (Serradeil-Le Gal et al., 2004).

Synthesis and Metabolism of Legal Highs :

- Research into the synthesis and in vitro metabolism of compounds like methoxypiperamide, which is structurally related to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride, provides insights into emerging psychoactive substances and their potential effects on human health (Power et al., 2014).

Synthesis and Antibacterial Activities of Enantiomers :

- Studies on the synthesis and antibacterial activities of enantiomers of compounds related to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride have been conducted, highlighting their potential as broad-spectrum antimicrobial agents (Chu et al., 1991).

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEWISUZWIIYRT-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)